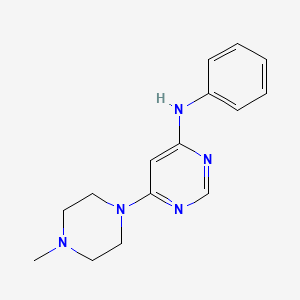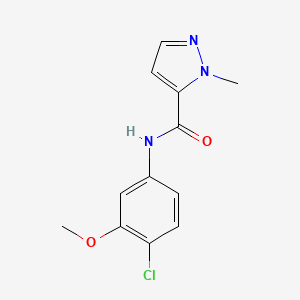
6-(4-methylpiperazin-1-yl)-N-phenylpyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-methylpiperazin-1-yl)-N-phenylpyrimidin-4-amine is a chemical compound that has gained significant interest in scientific research for its potential applications in various fields. This compound is commonly referred to as MP-8, and it belongs to the class of pyrimidine derivatives.
Mécanisme D'action
The mechanism of action of MP-8 is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in various disease processes. For example, MP-8 has been shown to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair processes. Inhibition of PARP activity can lead to the accumulation of DNA damage and ultimately cell death, making MP-8 a potential candidate for cancer therapy.
Biochemical and Physiological Effects:
MP-8 has been shown to have various biochemical and physiological effects in vitro and in vivo. For example, MP-8 has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of tumors in animal models, and reduce inflammation in various disease models. MP-8 has also been shown to have low toxicity in animal models, making it a promising candidate for further development as a drug.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of MP-8 for use in lab experiments is its high potency and selectivity for certain enzymes and proteins. This makes it a valuable tool for studying the role of these enzymes and proteins in various disease processes. However, one limitation of MP-8 is its relatively high cost compared to other compounds, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on MP-8. One potential direction is the development of more potent and selective analogs of MP-8 for use in drug development. Another potential direction is the investigation of MP-8's potential as an imaging agent for various disease processes. Additionally, further research is needed to fully understand the mechanism of action of MP-8 and its potential applications in various disease models.
Méthodes De Synthèse
The synthesis of MP-8 involves the reaction of 4-aminopyrimidine with N-phenylpiperazine in the presence of a suitable catalyst. The reaction yields MP-8 as a white crystalline solid, which can be purified using various methods such as recrystallization or chromatography.
Applications De Recherche Scientifique
MP-8 has been extensively studied for its potential applications in various scientific fields. One of the most significant applications of MP-8 is in medicinal chemistry, where it is being investigated as a potential drug candidate for the treatment of various diseases such as cancer, inflammation, and infectious diseases. MP-8 has also been studied as a potential imaging agent for use in diagnostic imaging techniques such as positron emission tomography (PET).
Propriétés
IUPAC Name |
6-(4-methylpiperazin-1-yl)-N-phenylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5/c1-19-7-9-20(10-8-19)15-11-14(16-12-17-15)18-13-5-3-2-4-6-13/h2-6,11-12H,7-10H2,1H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXWYROKYCVQDIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC=NC(=C2)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[5-(cyclopentylmethyl)-1,3,4-oxadiazol-2-yl]benzenesulfonamide](/img/structure/B7679898.png)
![5-cyano-N-[5-(cyclopentylmethyl)-1,3,4-oxadiazol-2-yl]-2-methylbenzenesulfonamide](/img/structure/B7679920.png)



![1-[2-[(2S,6R)-2,6-dimethylmorpholin-4-yl]ethyl]-1-methyl-3-(1,3-thiazol-4-ylmethyl)urea](/img/structure/B7679962.png)
![5-Methyl-4-[2-(5-methylfuran-2-yl)-1,3-thiazol-4-yl]-1,2-oxazole](/img/structure/B7679965.png)
![(3S,5S)-1-[(3-chloro-4-methylphenyl)methyl]-5-(hydroxymethyl)pyrrolidin-3-ol](/img/structure/B7679970.png)
![5-[[(3-chloro-4-methylphenyl)methylamino]methyl]-N,N-dimethyl-1,2,4-oxadiazol-3-amine](/img/structure/B7679978.png)
![N-[2-bromo-5-(trifluoromethyl)phenyl]-2-methylsulfanylacetamide](/img/structure/B7679984.png)
![5-Methyl-4-[2-(6-pyrrolidin-1-ylpyridin-3-yl)-1,3-thiazol-4-yl]-1,2-oxazole](/img/structure/B7679987.png)